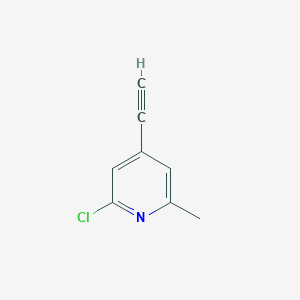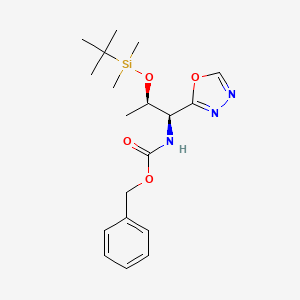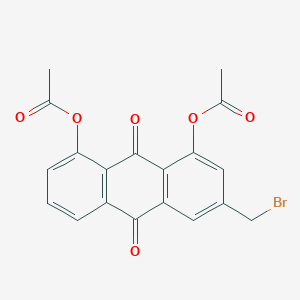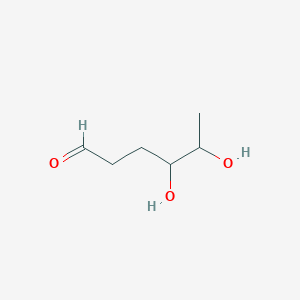![molecular formula C14H12N4 B13139020 2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile CAS No. 64089-23-2](/img/structure/B13139020.png)
2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile is a heterocyclic compound belonging to the bipyridine family This compound is characterized by its two pyridine rings connected by a single bond, with methyl groups at the 2’ and 6’ positions and nitrile groups at the 3’ and 5’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile can be achieved through a multistep process involving the Hantzsch dihydropyridine reaction. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions in ethanol. The reaction is carried out at elevated temperatures, usually around 80°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: The major product is the oxidized pyridine derivative.
Reduction: The major products are the corresponding amines.
Substitution: Various substituted bipyridine derivatives are formed depending on the reagents used.
Aplicaciones Científicas De Investigación
2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a building block for various chemical products.
Mecanismo De Acción
The mechanism of action of 2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate
- 1,1’-Dimethyl-1,1’,2,2’,3,3’,6,6’-octahydro-4,4’-bipyridine
- 2,6-Dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid di-tert-butyl ester
- 4-Cyclohexyl-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylate
Uniqueness
2’,6’-Dimethyl-1’,4’-dihydro-[2,4’-bipyridine]-3’,5’-dicarbonitrile is unique due to its specific substitution pattern and the presence of nitrile groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
64089-23-2 |
|---|---|
Fórmula molecular |
C14H12N4 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-pyridin-2-yl-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H12N4/c1-9-11(7-15)14(12(8-16)10(2)18-9)13-5-3-4-6-17-13/h3-6,14,18H,1-2H3 |
Clave InChI |
UIFQQAGWFVSVAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C#N)C2=CC=CC=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-Chloro-1H-cyclobuta[de]naphthalene](/img/structure/B13139019.png)

![6-[2-(4-Chlorophenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13139026.png)

